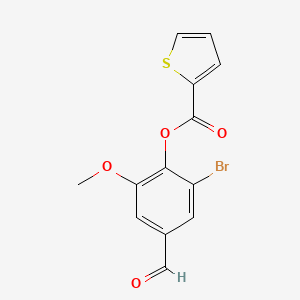![molecular formula C20H18N2O3 B4931014 N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide](/img/structure/B4931014.png)
N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide, also known as ML188, is a small molecule inhibitor that has been studied for its potential use in treating various diseases. ML188 belongs to the class of furamide compounds and has a molecular weight of 412.5 g/mol.
Mechanism of Action
N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide works by binding to specific targets in the body and inhibiting their activity. For example, it has been shown to bind to the proteasome and inhibit its activity, which can lead to the accumulation of misfolded proteins and cell death. It has also been shown to inhibit the activity of histone deacetylases, which can lead to changes in gene expression and cell differentiation.
Biochemical and Physiological Effects:
N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide has been shown to have several biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, inhibit inflammation, and reduce pain. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to use and manipulate in vitro and in vivo. It also has a high degree of selectivity, which means that it can target specific enzymes and proteins without affecting others. However, one limitation of N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide is that it can be difficult to synthesize and purify, which can limit its availability for use in lab experiments.
Future Directions
There are several future directions for the study of N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide. One direction is to further investigate its potential use in treating cancer, inflammation, and neurological disorders. Another direction is to study its mechanism of action in more detail, including its interactions with specific targets in the body. Additionally, researchers could explore the use of N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide in combination with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
The synthesis of N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide involves several steps. The first step is the preparation of 2-methyl-5-nitrophenylacetic acid, which is then converted to the corresponding amide using benzylamine. The amide is then reduced to the corresponding amine, which is then coupled with furfuryl chloride to obtain N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide.
Scientific Research Applications
N-{5-[(benzylamino)carbonyl]-2-methylphenyl}-2-furamide has been studied for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of several enzymes and proteins, including the proteasome, histone deacetylases, and the TRPV1 ion channel.
properties
IUPAC Name |
N-[5-(benzylcarbamoyl)-2-methylphenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14-9-10-16(19(23)21-13-15-6-3-2-4-7-15)12-17(14)22-20(24)18-8-5-11-25-18/h2-12H,13H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEFASNYCHXUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)

![N-(4-chlorophenyl)-2-{[1-(3-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4930943.png)
![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B4930958.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)
![5-acetyl-2-{[2-(4-iodophenyl)-2-oxoethyl]thio}-6-methyl-4-phenyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4930981.png)
![ethyl 1-{[4-(acetylamino)phenyl]sulfonyl}-4-benzyl-4-piperidinecarboxylate](/img/structure/B4930984.png)

![5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4930995.png)
![ethyl (5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4931002.png)
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931008.png)
